Methyl trans-4-pentylcyclohexanecarboxylate
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Overview
Description
Methyl trans-4-pentylcyclohexanecarboxylate is an organic compound with the molecular formula C13H24O2. It is a methyl ester derivative of trans-4-pentylcyclohexanecarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl trans-4-pentylcyclohexanecarboxylate can be synthesized through the esterification of trans-4-pentylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-4-pentylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Trans-4-pentylcyclohexanecarboxylic acid.
Reduction: Trans-4-pentylcyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl trans-4-pentylcyclohexanecarboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is utilized in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl trans-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Trans-4-pentylcyclohexanecarboxylic acid: The parent acid of the ester.
Trans-4-pentylcyclohexanemethanol: A reduced form of the ester.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane structures and functional groups.
Uniqueness
Methyl trans-4-pentylcyclohexanecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 4-pentylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIGRQBRPLXWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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